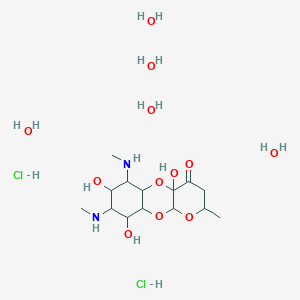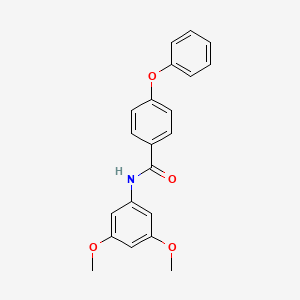
1-(2,4,6-Trihydroxy-3-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,6-Trihydroxy-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H10O5. It is known for its unique structure, which includes three hydroxyl groups and one methoxy group attached to a phenyl ring, along with an ethanone group. This compound is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4,6-Trihydroxy-3-methoxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction between phloroglucinol and acetic anhydride in the presence of a catalyst such as CuSO4.5H2O. This reaction is typically carried out in ethyl acetate at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-Trihydroxy-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl ethanones depending on the reagents used.
Scientific Research Applications
1-(2,4,6-Trihydroxy-3-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trihydroxy-3-methoxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of NADPH oxidase, reducing free radical generation and protecting cells from oxidative stress . This compound may also interact with other molecular pathways involved in inflammation and cell signaling.
Comparison with Similar Compounds
Similar Compounds
1-(2,3,4-Trihydroxyphenyl)ethan-1-one:
1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one: Known for its use in synthesizing psychotropic drugs and as an antioxidant.
Uniqueness
1-(2,4,6-Trihydroxy-3-methoxyphenyl)ethan-1-one is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2,4,6-trihydroxy-3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-4(10)7-5(11)3-6(12)9(14-2)8(7)13/h3,11-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELNSSDJRUAVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-chloro-6λ6-thia-7,10-diazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B12507176.png)


amino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid](/img/structure/B12507185.png)
![(1R,3E,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B12507188.png)


![2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid](/img/structure/B12507228.png)
![2-({5-[Bis(4-chlorophenyl)methyl]-3-methylthiophen-2-yl}formamido)-5-carbamimidamidopentanoic acid](/img/structure/B12507234.png)




